4E2RCat

Descripción general

Descripción

4E2RCat is an inhibitor of the interaction between eIF4E (the cap-binding protein) and eIF4G (a large scaffolding protein), which inhibits cap-dependent translation . It significantly decreases human coronavirus 229E (HCoV-229E) replication, reducing the percentage of infected cells and intra- and extracellular infectious virus .

Physical And Chemical Properties Analysis

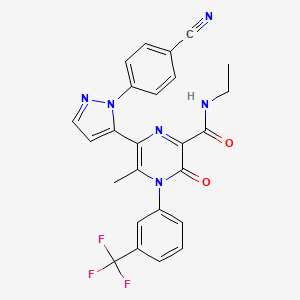

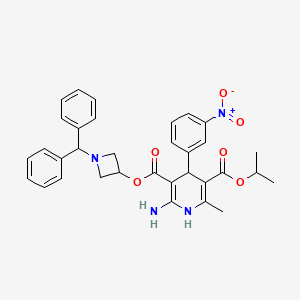

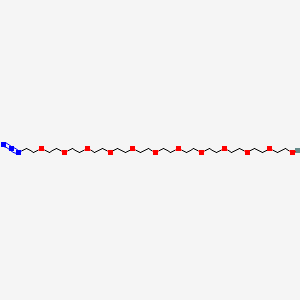

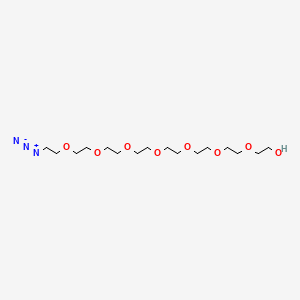

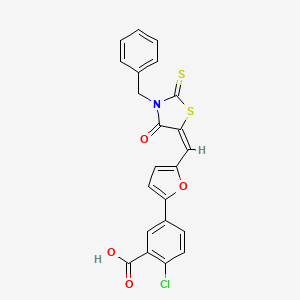

The chemical formula of 4E2RCat is C22H14ClNO4S2, and its molecular weight is 455.93 .Aplicaciones Científicas De Investigación

Inhibition of Protein-Protein Interaction

“4E2RCat” functions as an inhibitor of the protein-protein interaction between eukaryotic translation initiation factor 4E (eIF4E) and eIF4G . This inhibition is crucial as it affects the initiation phase of mRNA translation, which is a key step in protein synthesis within cells .

Regulation of mRNA Translation

By inhibiting the eIF4E-eIF4G interaction, 4E2RCat can reduce mRNA translation rates. This can be particularly important in studying diseases where aberrant protein synthesis is a factor, providing a tool for researchers to modulate protein production .

Potential Antiviral Applications

The ability of 4E2RCat to decrease mRNA translation without inducing apoptosis suggests potential applications in antiviral research. It could be used to study host defense mechanisms during viral infection, as controlling protein synthesis is a method viruses use to replicate within host cells .

Cancer Research

Given that many cancers involve dysregulation of protein synthesis, 4E2RCat could be used to explore new cancer therapies. By targeting the eIF4E-eIF4G interaction, researchers can investigate ways to slow down or halt the progression of cancerous cells through controlled inhibition of protein synthesis .

Neurological Disorders

Protein synthesis is also critical in the development and function of the nervous system. 4E2RCat could help in understanding neurological disorders where protein synthesis plays a role, such as in neurodegenerative diseases or conditions like autism spectrum disorder .

Cellular Stress Responses

Cells under stress often alter their protein synthesis machinery as a survival tactic. 4E2RCat can be used to study these cellular stress responses, particularly how cells regulate mRNA translation under various stress conditions .

Gene Expression Studies

The regulation of gene expression at the level of mRNA translation is a complex process involving many factors, including eIF4E and eIF4G. By using 4E2RCat, researchers can dissect these processes further to understand how genes are expressed at the translational level .

Developmental Biology

During development, precise control of protein synthesis is necessary for proper cell differentiation and organ formation. 4E2RCat could provide insights into these developmental processes by allowing scientists to manipulate mRNA translation rates in a controlled manner .

These applications highlight the versatility of 4E2RCat in scientific research, offering multiple avenues for exploration across various fields of biology and medicine.

Mecanismo De Acción

Target of Action

The primary target of 4E2RCat is the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G . eIF4E is the cap-binding protein, while eIF4G is a large scaffolding protein . These proteins play a crucial role in the initiation of mRNA translation, a process that is essential for numerous physiological processes such as protein synthesis, cellular growth, and differentiation .

Mode of Action

4E2RCat acts as an inhibitor of the eIF4E-eIF4G interaction, with an IC50 of 13.5 μM . It prevents the interaction between eIF4E and eIF4G, thereby inhibiting cap-dependent translation . This inhibition occurs in a dose-dependent manner .

Biochemical Pathways

The inhibition of the eIF4E-eIF4G interaction by 4E2RCat affects the cap-dependent translation pathway . This pathway is crucial for the assembly of the translational machinery, which is the initial step of mRNA translation . By inhibiting this interaction, 4E2RCat disrupts the normal functioning of this pathway, leading to a decrease in protein synthesis .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The inhibition of the eIF4E-eIF4G interaction by 4E2RCat leads to a reduction in mRNA translation . This can have various molecular and cellular effects, depending on the specific mRNAs and proteins affected. For instance, it has been shown to decrease intracellular and extracellular severe acute respiratory coronavirus (SARS-COV) titers .

Safety and Hazards

Propiedades

IUPAC Name |

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBPZFKXPCYOLU-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022540 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4E2RCat | |

CAS RN |

432499-63-3 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)

![3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B1666246.png)